1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine
CAS No.: 1620238-03-0
Cat. No.: VC6123111
Molecular Formula: C8H8ClFN4
Molecular Weight: 214.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620238-03-0 |
|---|---|
| Molecular Formula | C8H8ClFN4 |
| Molecular Weight | 214.63 |
| IUPAC Name | 2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine |
| Standard InChI | InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
| Standard InChI Key | VOHVPEXIOIAMMF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is systematically named as 2-[(2-chloro-6-fluorophenyl)methylideneamino]guanidine under IUPAC rules . Common synonyms include VPC23803 and AKOS017264669, which are identifiers used in chemical catalogs and patent literature .
Molecular Structure and Stereochemistry
The structure comprises a planar guanidine group () linked via an imine bond () to a 2-chloro-6-fluorophenyl ring. Key structural features include:
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Aromatic system: The phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6 introduces electronic asymmetry, influencing reactivity and intermolecular interactions.
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Conjugated system: The -electron delocalization across the imine bond and aromatic ring enhances stability and optical properties.
The SMILES representation is , and the InChIKey is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.63 g/mol |
| XLogP3 | 2.1 (Predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The compound is typically synthesized via a Schiff base condensation between 2-chloro-6-fluorobenzaldehyde and guanidine hydrochloride under acidic or neutral conditions . The reaction proceeds as follows:
Key optimization parameters include:
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Solvent: Ethanol or methanol for solubility and mild reactivity.
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Temperature: Reflux conditions (70–80°C) to drive imine formation.
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Catalyst: Acetic acid or ammonium acetate to accelerate dehydration .
Chromatography-Free Purification
Recent advances借鉴了PROTAC合成中的柱层析替代策略(如VH032胺的纯化),建议使用酸碱萃取和选择性沉淀来纯化该化合物 . For instance:
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Acid-Base Workup: Dissolve the crude product in dilute HCl, wash with dichloromethane to remove non-polar impurities, and basify with NaHCO₃ to precipitate the free base.
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Solvent Trituration: Recrystallize from methanol/ethyl acetate to achieve >95% purity .
Pharmacological and Biological Properties
Table 2: Comparative Bioactivity of Guanidine Derivatives
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 1-{[(2-Cl-6-F-Ph)CH=N]G | N/A | Hypothetical |
| Chlorhexidine | 12.4 | Bacterial membranes |
| VH032 Amine | 0.8 | VHL E3 ligase |
Industrial and Research Applications
PROTAC Development
This compound’s guanidine group serves as a potential E3 ligase binder in Proteolysis-Targeting Chimeras (PROTACs). The VHL ligand VH032, which shares a guanidine core, demonstrates the feasibility of such applications .
Materials Science
The conjugated imine system enables fluorescence properties, making it a candidate for sensors or optoelectronic materials.
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